molecular formula C17H21Cl2NO2 B602203 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one CAS No. 2059954-32-2

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one

Cat. No.: B602203
CAS No.: 2059954-32-2
M. Wt: 342.26
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Chlorobutyl Groups: The chlorobutyl groups can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with 1-chlorobutane in the presence of a strong base such as sodium hydride to form the desired chlorobutyl-substituted quinoline.

    Formation of the Chlorobutoxy Group: The chlorobutoxy group can be introduced through an etherification reaction. This involves reacting the chlorobutyl-substituted quinoline with 4-chlorobutanol in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobutyl and chlorobutoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cell membranes and disrupt their integrity can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one: Unique due to the presence of both chlorobutyl and chlorobutoxy groups.

    7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-thione: Similar structure but with a thione group instead of a ketone group.

    7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-amine: Similar structure but with an amine group instead of a ketone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIONMUIMPJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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